molecular formula C5H8N2O B12811763 Bis(1-aziridinyl) ketone CAS No. 1192-75-2

Bis(1-aziridinyl) ketone

Cat. No.: B12811763
CAS No.: 1192-75-2
M. Wt: 112.13 g/mol
InChI Key: XTSFUENKKGFYNX-UHFFFAOYSA-N
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Description

Bis(1-aziridinyl) ketone is a unique organic compound characterized by the presence of two aziridine rings attached to a central ketone group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity. The unusual bond angles and shorter than normal sp3 carbon bonds in aziridines, combined with the strain in the three-membered ring and the electronegativity of the nitrogen atom, make these molecules interesting and powerful building blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(1-aziridinyl) ketone can be synthesized through the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. The reaction with one equivalent of organolithium compound is selective to the amide carbonyl at a low temperature (−78°C). These ketones, in reaction with organolithium reagents, give symmetrical and unsymmetrical aziridinyl carbinols .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of aziridine-2-carboxylic esters and lithium aziridine-2-carboxylates. These activated substrates are successfully applied to obtain NH-aziridines, aziridinyl ketone, and carbinol intermediates .

Chemical Reactions Analysis

Types of Reactions: Bis(1-aziridinyl) ketone undergoes various types of reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The aziridine ring can be activated with protic or Lewis acids, leading to the formation of corresponding aziridinium ions that can easily react with nucleophiles .

Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, phenyllithium, and various nucleophiles such as benzylamine. The reactions are typically carried out at low temperatures to ensure selectivity and high yields .

Major Products: The major products formed from these reactions include symmetrical and unsymmetrical aziridinyl carbinols, as well as various aziridine derivatives that serve as building blocks for more complex molecules .

Mechanism of Action

The mechanism of action of bis(1-aziridinyl) ketone involves the activation of the aziridine ring through the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups. This activation facilitates the ring-opening reactions with incoming nucleophiles, leading to the formation of various biologically and pharmaceutically important compounds . The aziridine ring can also be activated with protic or Lewis acids, forming aziridinium ions that react with nucleophiles .

Comparison with Similar Compounds

  • Aziridine-2-carboxylic acid derivatives
  • N,N-Dimethylaziridine-2-carboxamides
  • Aziridine-2-carboxylates

Comparison: Bis(1-aziridinyl) ketone stands out due to its dual aziridine rings attached to a central ketone group, which imparts unique reactivity and versatility in synthetic applications. Compared to other aziridine derivatives, this compound offers enhanced selectivity and higher yields in reactions involving organolithium reagents .

Properties

CAS No.

1192-75-2

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

bis(aziridin-1-yl)methanone

InChI

InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2

InChI Key

XTSFUENKKGFYNX-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)N2CC2

Origin of Product

United States

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